(5Z)-2-(3-fluorophenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-(3-Fluorophenyl)-4-[(Z,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-imidazol-5-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a propenylidene group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-4-[(Z,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-imidazol-5-one typically involves multiple steps, including the formation of the imidazole ring and the introduction of the fluorophenyl and propenylidene groups. Common synthetic routes may involve the use of starting materials such as 3-fluorobenzaldehyde, acetophenone, and ammonium acetate, followed by cyclization and condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-4-[(Z,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-imidazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Fluorophenyl)-4-[(Z,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-4-[(Z,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylacetic acid: Similar in structure but lacks the imidazole ring and propenylidene group.
2-(3-Fluorophenyl)piperidine: Contains a fluorophenyl group but has a piperidine ring instead of an imidazole ring.
2-(3-Fluorophenyl)ethylamine: Similar in containing a fluorophenyl group but has an ethylamine group instead of the imidazole and propenylidene groups.
Uniqueness
2-(3-Fluorophenyl)-4-[(Z,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-imidazol-5-one is unique due to its combination of a fluorophenyl group, a propenylidene group, and an imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15FN2O |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
(4Z)-2-(3-fluorophenyl)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C19H15FN2O/c1-13(10-14-6-3-2-4-7-14)11-17-19(23)22-18(21-17)15-8-5-9-16(20)12-15/h2-12H,1H3,(H,21,22,23)/b13-10+,17-11- |
InChI Key |
SANDIGMCIBBVGJ-NEOBQEPSSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=N2)C3=CC(=CC=C3)F |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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